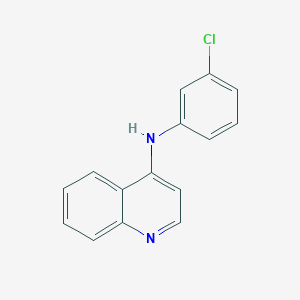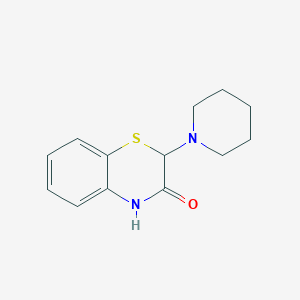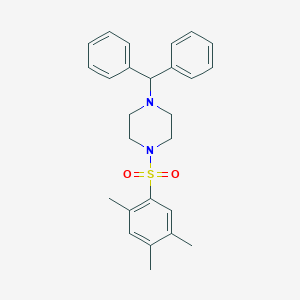![molecular formula C21H26N2O3S B7546978 N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in the year 2000 by a group of researchers from the University of Michigan. Since then, it has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用机制
The mechanism of action of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide involves its binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and pleasure. By binding to this receptor, this compound produces an analgesic effect by reducing the transmission of pain signals to the brain. It also activates the dopamine receptors in the brain, which leads to an increase in the levels of dopamine, a neurotransmitter that is responsible for the regulation of movement and mood.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, which are responsible for the development of chronic pain and inflammation. It also increases the levels of endogenous opioids, such as endorphins, which play a role in the regulation of pain and mood.
实验室实验的优点和局限性
One of the main advantages of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide is its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for the study of pain and addiction. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to administer in vivo. It is also important to note that this compound is a controlled substance and should be handled with caution.
未来方向
There are several future directions for the study of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further research is needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
合成方法
The synthesis of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide involves a multi-step process that starts with the reaction between 2-methylbenzyl chloride and piperidine in the presence of sodium hydride. The resulting product is then treated with 4-methylsulfonylbenzoyl chloride to yield this compound. The overall yield of the reaction is around 30%, and the purity of the final product can be improved by recrystallization.
科学研究应用
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is medicinal chemistry, where it has been found to exhibit potent analgesic and anti-inflammatory properties. It has also been investigated for its potential use as a treatment for Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
属性
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-5-3-4-6-18(16)15-23-13-11-19(12-14-23)22-21(24)17-7-9-20(10-8-17)27(2,25)26/h3-10,19H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNJPVAGHVUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)



![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)

![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
